1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and biological relevance. The molecule features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-chlorophenyl group at position 1 and a propyl chain at position 3.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQGAPSMILCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 3-chlorophenyl-2-cyanoacrylate. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
Case Study: Dual EGFR/VGFR2 Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The most potent compound in this series exhibited IC50 values ranging from 0.3 to 24 µM across different assays. This compound not only inhibited tumor growth in MCF-7 models but also induced significant apoptosis and suppressed cell cycle progression leading to DNA fragmentation .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound 5i | 0.3 (EGFR) | Dual inhibitor |
| Compound 5i | 7.60 (VGFR2) | Dual inhibitor |
Biological Significance
Histone lysine demethylases (KDMs) play a crucial role in epigenetic regulation and are implicated in various diseases, including cancer. The compound has been identified as a potent inhibitor of KDM4 (JMJD2) and KDM5 (JARID1), which are essential for demethylating histones involved in gene expression regulation.
Research Findings
In a structure-based design study, derivatives of the pyrazolo[3,4-d]pyrimidin-4-one scaffold were optimized to enhance their binding affinity to the active site of KDMs. Notably, these compounds demonstrated selectivity over other KDM subfamilies while maintaining cellular permeability .
| Compound | KDM Target | Selectivity |
|---|---|---|
| Compound 54j | KDM4 | High |
| Compound 54k | KDM5 | High |
Overview
Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have also been evaluated for their antiparasitic and antifungal properties. These compounds have shown promising results against various pathogens.
Case Study: Antifungal Activity
In vitro studies revealed that certain derivatives exhibited significant antifungal activity against Candida species and other pathogenic fungi. The mechanism is believed to involve disruption of fungal cell wall synthesis and function .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets protein tyrosine kinases (PTKs), which play a crucial role in cellular activities such as growth, differentiation, and metabolism.
Pathways Involved: Inhibition of PTKs leads to the disruption of signaling pathways involved in cell proliferation and survival, resulting in anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated based on formula C₁₄H₁₃ClN₄O. †Activities inferred from structurally related compounds (see Section 3).
Biological Activity
1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its ability to interact with various biological targets. The presence of the 3-chlorophenyl and propyl substituents enhances its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12ClN5O |
| Molecular Weight | 273.72 g/mol |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. A study by Zheng et al. demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds in the same class exhibited IC50 values ranging from 49.85 μM to 0.07 μM against A549 lung cancer cell lines, indicating potent growth inhibition and potential for further development as anticancer agents .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In a comparative study, pyrazole derivatives demonstrated inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
This suggests that modifications to the pyrazole structure can enhance anti-inflammatory efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies. For example:
- Minimum Inhibitory Concentration (MIC) : A related compound exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity through binding to active sites or modulate receptor functions by interacting with binding sites on target proteins .
Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their anticancer activities. The results showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting that the pyrazolo[3,4-d]pyrimidin-4-one framework could be a promising scaffold for developing new anticancer agents .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives highlighted their potential in treating inflammatory diseases. The results indicated that these compounds could significantly reduce inflammation markers in animal models of arthritis .
Q & A
Q. What synthetic routes are recommended for 1-(3-chlorophenyl)-5-propyl-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-dicarbonyl derivatives. For example, a two-step approach can be adopted:
- Step 1 : React 3-chlorophenylhydrazine with ethyl propylcyanoacetate in isopropyl alcohol under basic conditions (e.g., triethylamine) to form the pyrazole intermediate.
- Step 2 : Heat the intermediate in formamide at 70–90°C for 48 hours to cyclize into the pyrazolopyrimidinone core .
Alternative methods include microwave-assisted synthesis to reduce reaction time. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Chromatography : Use HPLC with a C18 column (e.g., Chromolith®) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Spectroscopy : -NMR (DMSO-d) should show characteristic peaks: δ 8.2–8.5 ppm (pyrimidine protons), δ 1.2–1.6 ppm (propyl chain). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SXRD) using SHELXL refinement is recommended, particularly for resolving tautomeric ambiguities .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to analogous compounds in ).
- Toxicity Screening : Perform in silico toxicity prediction using tools like ProTox-II to identify risks (e.g., hepatotoxicity). Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use activated carbon for organic solvent waste .
Advanced Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
- Solvent Optimization : Replace formamide with dimethylformamide (DMF) and add catalytic p-toluenesulfonic acid (p-TSA) to accelerate cyclization .
- Temperature Control : Use continuous-flow reactors to maintain precise heating (70–80°C) and reduce decomposition .
- Catalysis : Introduce NaHCO as a mild base to suppress side reactions during alkylation steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. How do computational models predict physicochemical properties, and how do they align with experimental data?
- LogD/pKa : Predict using Schrödinger’s QikProp or ACD/Labs. For this compound, experimental logD (pH 7.4) is -0.89, closely matching in silico predictions .
- Solubility : Molecular dynamics simulations (e.g., Desmond) suggest low aqueous solubility (<0.1 mg/mL), validated by shake-flask assays. Use co-solvents (e.g., PEG-400) for in vitro studies .
- Bioavailability : SwissADME predicts moderate intestinal absorption (70–80%). Validate via Caco-2 cell permeability assays .
Q. What crystallographic strategies resolve challenges in structural determination (e.g., twinning, low resolution)?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for small, weakly diffracting crystals.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For low-resolution datasets (<1.5 Å), refine with restraints on bond lengths/angles and validate via R .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. How can contradictions in biological activity data across studies be addressed?
- Assay Standardization : Use identical enzyme batches (e.g., xanthine oxidase for inhibition studies) and control buffer conditions (pH 7.4, 25°C) .
- Dose-Response Analysis : Perform IC determinations in triplicate with positive controls (e.g., allopurinol for XO inhibition) to normalize inter-lab variability .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
Q. What structural modifications improve pharmacokinetic properties?
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SOH) at the propyl chain’s terminal carbon. Monitor impacts via logP calculations .
- Metabolic Stability : Replace the 3-chlorophenyl group with a 3-fluorophenyl moiety to reduce CYP3A4-mediated oxidation. Validate using liver microsomal assays .
- Permeability : Methylate the pyrimidine N-atom to reduce hydrogen-bond donor count, improving LogD (target >0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
